5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide
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Overview
Description
5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a unique structure that combines a chloro-substituted benzene ring, a methoxy group, and an indolinone moiety, making it an interesting subject for chemical and pharmaceutical research.
Mechanism of Action
Target of Action
The compound, also known as 5-chloro-2-methoxy-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
It’s known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may interact with its targets to modulate these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Indolinone Moiety: The indolinone structure can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the indolinone derivative with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like triethylamine.
Chlorination and Methoxylation:
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like recrystallization, and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Halogenation using chlorine gas or bromine, and nucleophilic substitution using sodium methoxide or similar nucleophiles.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antibacterial and anticancer properties.
Biological Studies: The compound is used to investigate enzyme inhibition and protein binding interactions.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex pharmaceutical agents.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Indomethacin: An indole derivative with anti-inflammatory properties.
Chloramphenicol: An antibiotic with a similar chloro-substituted aromatic ring.
Uniqueness
5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide is unique due to its combination of a sulfonamide group, an indolinone moiety, and specific substitutions (chloro and methoxy groups). This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4S/c1-22-13-5-2-10(16)8-14(13)23(20,21)18-11-3-4-12-9(6-11)7-15(19)17-12/h2-6,8,18H,7H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXJJUUTMVMVPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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